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acid

CAS No.: 1213240-07-3

Cat. No.: B1526243

Get Quote

Executive Summary & Structural Significance
3-Methylazetidine-3-carboxylic acid (CAS: 1365411-50-2 as HCl salt; Neutral CAS: 553034-

19-0) represents a critical "constrained" amino acid scaffold in modern medicinal chemistry.

Unlike its flexible acyclic analog (alpha-methyl-beta-alanine) or the unsubstituted azetidine-3-

carboxylic acid, the 3,3-disubstitution pattern locks the nitrogen vector relative to the

carboxylate. This "gem-disubstituent effect" reduces conformational entropy, often enhancing

ligand-target binding affinity and metabolic stability against oxidative deamination.

This guide provides a rigorous breakdown of the spectroscopic signature of this molecule,

designed to assist analytical chemists and synthetic researchers in validating compound

identity and purity.
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Before interpreting spectra, one must understand the ring dynamics. The azetidine ring is not

planar; it exists in a puckered conformation to relieve torsional strain (eclipsing interactions).

Ring Strain: ~26 kcal/mol.

Puckering Angle: ~30°.

Inversion Barrier: Low, but in the hydrochloride salt form (the standard stable solid), the

nitrogen inversion is arrested by protonation, often rendering the C2 and C4 protons

chemically inequivalent (AB system) in NMR time scales depending on the solvent and

temperature.

Analytical Workflow Logic
The characterization pipeline follows a logical destructiveness gradient:

Mass Spectrometry (MS): High sensitivity, confirms molecular formula.

Infrared (IR): Non-destructive, confirms functional groups (COOH, NH).

NMR (

H,

C): Non-destructive, definitive structural elucidation.
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Figure 1: Analytical workflow for the characterization of small molecule amino acid salts.

Mass Spectrometry (MS) Data
Technique: Electrospray Ionization (ESI) in Positive Mode. Solvent: Methanol/Water + 0.1%

Formic Acid.

The mass spectrum of 3-methylazetidine-3-carboxylic acid is dominated by the protonated

molecular ion

. Due to the high ring strain, fragmentation energy is lower than typical aliphatic amino acids.

Parameter Value Interpretation

Molecular Formula Neutral species

Monoisotopic Mass 115.0633 Da Exact mass

Observed Ion 116.07 Da Base peak (100%)

Fragment 1 98.06 Da
Loss of

(Dehydration)

Fragment 2 70.06 Da
Loss of

(Formic acid equivalent)

Fragment 3 44.05 Da Ring opening/Loss of

Fragmentation Pathway
The fragmentation often involves ring opening driven by the release of strain energy.
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Figure 2: Proposed ESI-MS fragmentation pathway for 3-methylazetidine-3-carboxylic acid.

Infrared Spectroscopy (IR)
Technique: Attenuated Total Reflectance (ATR) on solid HCl salt. Matrix: Neat solid (Diamond

crystal).

The IR spectrum is characteristic of a zwitterionic amino acid or its hydrochloride salt. The key

diagnostic is the separation between the carbonyl stretch and the amine modes.
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Frequency (

)
Intensity Assignment Notes

2800 - 3200 Broad, Strong
/

Stretch

Overlapping

ammonium (

) and acid OH

stretches. Broadening

indicates H-bonding.

1725 - 1745 Strong, Sharp Stretch

Characteristic of

carboxylic acid

(COOH). If zwitterionic

(

), this shifts to ~1600

.

1450 - 1480 Medium Scissoring
Ring methylene

deformation.

1200 - 1250 Strong Stretch
C-O single bond of the

acid group.

Protocol Note: If the sample is the zwitterion (neutral), the C=O band will appear as an

asymmetric carboxylate stretch around 1600-1650

. If it is the HCl salt, the C=O remains a classic acid carbonyl >1700

.

Nuclear Magnetic Resonance (NMR)
Solvent Selection: Deuterium Oxide (

) is the solvent of choice. DMSO-

is an alternative but may show broadened exchangeable protons (NH/OH). Reference:

residual peak (4.79 ppm) or internal TSP (0.00 ppm).
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H NMR Data (400 MHz, )
The symmetry of the molecule simplifies the spectrum. The quaternary carbon at C3 removes

the methine coupling seen in the parent azetidine-3-carboxylic acid, leaving a clean singlet for

the methyl and a methylene signal for the ring.

Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Insight

1.55 - 1.65 Singlet (s) 3H

Methyl group.

Shielded relative

to acyclic

analogs due to

ring constraints.

4.10 - 4.50
AB System (d) or

Broad Singlet
4H &

Ring protons.

Often appear as

two doublets (

) due to ring

puckering

inequivalence, or

a singlet if rapid

inversion occurs.

~4.8 Singlet - /

Exchangeable

protons (solvent

peak).

Expert Insight on Ring Protons: In the HCl salt, the nitrogen is protonated (

), which slows down the ring inversion. You will likely see the C2/C4 protons split into two sets
of doublets (pseudo-axial and pseudo-equatorial) centered around 4.3 ppm. If the solution is
acidic enough or heated, these may coalesce into a singlet.

C NMR Data (100 MHz, )
The carbon spectrum is the most definitive proof of the 3,3-disubstitution.
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Shift (

, ppm)
Type (DEPT) Assignment

21.5 Methyl carbon attached to C3.

45.2

C3 Quaternary Carbon. The

key diagnostic peak.

Disappearance of the CH

signal seen in the parent acid.

56.8
C2 and C4 Ring Carbons.

Intense signal (2 carbons).

176.5 Carboxylic Acid Carbon.

Experimental Protocols
Sample Preparation for NMR
To ensure sharp peaks and minimal water suppression artifacts:

Weigh 5-10 mg of 3-Methylazetidine-3-carboxylic acid HCl.

Dissolve in 0.6 mL of

(99.9% D).

Filtration: If the solution is cloudy (polymerization or silica impurities), filter through a small

plug of glass wool into the NMR tube.

Acquisition: Run at 298 K. Set relaxation delay (

) to >2 seconds to allow full relaxation of the quaternary methyl protons for accurate
integration.

Quality Control & Impurity Profiling
Common impurities arise from the synthesis (often from 1-Boc-3-methylazetidine-3-
carboxylic acid deprotection).
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Impurity A (Boc-protected): Look for a large singlet at

1.45 ppm (9H, t-butyl).

Impurity B (Ring Opening): Look for multiplets in the 2.0-3.5 ppm range, indicating hydrolysis

of the azetidine ring to linear amino acid derivatives.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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